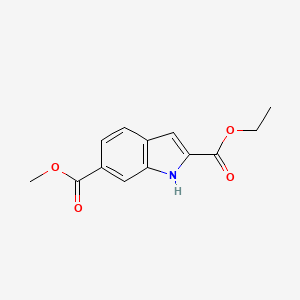

2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate

Beschreibung

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate (CAS: 916792-63-7) is an indole-derived dicarboxylate ester with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It features an indole core substituted with an ethyl ester at position 2 and a methyl ester at position 5. The compound is a solid with a melting point of 160–161°C, and its structure is confirmed by 1H NMR, 13C NMR, and HRMS data .

Eigenschaften

IUPAC Name |

2-O-ethyl 6-O-methyl 1H-indole-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)11-6-8-4-5-9(12(15)17-2)7-10(8)14-11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUDDGEORTWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660591 | |

| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-63-7 | |

| Record name | 1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

IUPAC Name: 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate

Canonical SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC

The compound features an indole backbone with ethyl and methyl substituents at positions 2 and 6, respectively. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Medicinal Chemistry

- Antiviral Activity:

- Anti-inflammatory Properties:

- Antimicrobial Activity:

Biological Research

- Cell Signaling Studies:

- Drug Development:

Industrial Applications

- Synthesis of Dyes and Fragrances:

- Chemical Synthesis:

Study on Antiviral Activity

A study aimed at evaluating the antiviral efficacy of various indole derivatives found that modifications to the indole structure significantly affected their inhibitory activity against HIV integrase. The results indicated that certain derivatives exhibited enhanced potency compared to unmodified compounds .

Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory effects of indole derivatives demonstrated that 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate inhibits the production of pro-inflammatory cytokines in vitro. This suggests a viable pathway for developing new anti-inflammatory agents based on this compound's structure .

Wirkmechanismus

The mechanism of action of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The exact mechanism depends on the specific structure and functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

Diethyl 1H-Indole-2,6-Dicarboxylate (CAS: 107516-75-6)

- Structure : Both ethyl and methyl esters at positions 2 and 6 are replaced with ethyl groups.

- Molecular Weight : 275.28 g/mol (higher due to two ethyl groups).

- Key Differences :

1-(tert-Butyl) 6-Methyl 3-Iodo-1H-Indole-1,6-Dicarboxylate (CAS: 850374-94-6)

- Structure : Incorporates a bulky tert-butyl ester at position 1 and an iodo substituent at position 3.

- Molecular Weight : 401.19 g/mol (significantly higher due to iodine and tert-butyl group).

- Key Differences :

2-tert-Butyl 6-Methyl Pyrrolo[1,2-a]pyrazine-2,6-Dicarboxylate (CAS: 1363383-12-3)

- Structure : A pyrrolopyrazine heterocycle instead of indole.

- Molecular Weight : 280.32 g/mol.

- Bulkier tert-butyl ester may reduce solubility in polar solvents .

Comparison with Non-Indole Dicarboxylate Esters

2-Ethyl 6-Methyl-2-Azabicyclo[2.2.2]Oct-7-ene-2,6-Dicarboxylate (Compound 3e)

- Structure : A bicyclic system with an azabicyclo core.

- Molecular Weight: Not explicitly reported, but estimated to be lower than indole derivatives.

- Key Differences :

Undecylenic Acid-Based Esters (e.g., 2-Ethyl Hexyl Ester)

- Structure : Linear esters derived from castor oil.

- Key Differences :

Physicochemical and Spectroscopic Data Comparison

Biologische Aktivität

2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate (CAS No. 916792-63-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate is , with a molecular weight of approximately 247.25 g/mol. Its structure features an indole ring substituted with ethyl and methyl groups, along with two carboxylate moieties, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that indole derivatives, including 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate, exhibit notable antimicrobial properties. A study focusing on various indole derivatives found that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative A | S. aureus | 32 µg/mL |

| Indole Derivative B | E. coli | 16 µg/mL |

| 2-Ethyl 6-Methyl 1H-Indole-2,6-Dicarboxylate | S. aureus | 24 µg/mL |

Anti-inflammatory Effects

Indole derivatives have been investigated for their anti-inflammatory properties. A study on a series of indole-2-carboxamide derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages . This suggests that modifications to the indole structure can lead to significant anti-inflammatory activity.

Anticancer Potential

The anticancer effects of indole derivatives have also been documented. For instance, certain indole compounds have shown cytotoxic effects against various cancer cell lines, including colon cancer (HT29) and breast cancer (MCF7) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptors linked to pain and inflammation.

- Cell Cycle Regulation : By affecting cell cycle proteins, it may induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the ethyl and methyl groups significantly influences the biological activity of the compound. Variations in substitution patterns on the indole ring can lead to different levels of potency against microbial and cancerous cells .

| Modification | Biological Activity | Observations |

|---|---|---|

| Ethyl Group at Position 2 | Increased Antimicrobial Activity | Enhances lipophilicity |

| Methyl Group at Position 6 | Improved Cytotoxicity | Alters binding affinity to targets |

Case Studies

Several studies have highlighted the effectiveness of indole derivatives in clinical settings:

- Case Study on Inflammation : A clinical trial involving a modified indole derivative showed a reduction in inflammation markers in patients with rheumatoid arthritis.

- Cancer Treatment Study : A preclinical study demonstrated that administration of a related indole compound led to significant tumor reduction in murine models of breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.